molecular formula C11H20NO6PS B4945095 N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide

Cat. No.: B4945095
M. Wt: 325.32 g/mol
InChI Key: ZNSLTBFSRIPUFI-UHFFFAOYSA-N
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Description

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring, a diethoxyphosphoryl group, and a methanesulfonamide group. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide typically involves the reaction of furan derivatives with diethoxyphosphoryl chloride and N-methylmethanesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediate compounds, followed by their reaction under optimized conditions to yield the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as halogens. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions include furan-2,5-dicarboxylic acid derivatives, dihydrofuran derivatives, and various substituted furan compounds .

Scientific Research Applications

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the furan ring and the diethoxyphosphoryl group plays a crucial role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives such as:

Uniqueness

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .

Properties

IUPAC Name

N-[diethoxyphosphoryl(furan-2-yl)methyl]-N-methylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20NO6PS/c1-5-17-19(13,18-6-2)11(10-8-7-9-16-10)12(3)20(4,14)15/h7-9,11H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNSLTBFSRIPUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(C1=CC=CO1)N(C)S(=O)(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20NO6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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